![molecular formula C13H16ClNO3S B2497903 4-(phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime CAS No. 306979-47-5](/img/structure/B2497903.png)
4-(phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The compound "4-(phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime" does not directly appear in the scientific literature reviewed. However, related research demonstrates the synthesis of similar compounds involving phenylsulfonyl groups and oxime functionalities. For instance, oximes react readily with 2,3-bis(phenylsulfonyl)-1,3-butadiene to give bicyclic isoxazolidines in excellent yield, demonstrating the versatility of phenylsulfonyl compounds in synthesis (Norman, Gareau, & Padwa, 1991).
Molecular Structure Analysis
While specific analyses on the molecular structure of "4-(phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime" are not found, related studies provide insights into the molecular mechanics calculations that predict the regio- and stereoselectivity of reactions involving phenylsulfonyl and oxime groups. These calculations are crucial for understanding the molecular structure and reactivity of such compounds.
Chemical Reactions and Properties
The chemical reactions involving compounds with phenylsulfonyl and oxime functionalities are diverse. One example is the reductive cleavage of nitrogen-oxygen bonds in bicyclic isoxazolidines derived from oximes and bis(phenylsulfonyl)-1,3-butadiene, leading to substituted 4-piperidones in high yield (Norman, Gareau, & Padwa, 1991).
Physical Properties Analysis
The literature does not provide specific information on the physical properties of "4-(phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime". However, the synthesis and study of related compounds offer a basis for understanding the influence of phenylsulfonyl and oxime groups on the physical properties of organic compounds, such as solubility, boiling point, and stability.
Chemical Properties Analysis
The chemical properties of compounds containing phenylsulfonyl and oxime groups include reactivity towards various reagents, the ability to undergo cycloaddition reactions, and the potential for transformation into a wide range of functionalized products. For example, the conjugate addition of oximes onto dienes to afford nitrone intermediates that undergo intramolecular dipolar cycloaddition illustrates the complex chemical behavior of these compounds (Flick, Caballero, Lee, & Padwa, 2010).
Scientific Research Applications
Biocatalytic Preparation of Alcohols : The sequential use of two biocatalysts, Pichia farinosa and Rhodococcus rhodochrous, has been established for the preparation of (R)-4-(phenylsulfonyl)-2-butanol, which is derived from 4-(phenylsulfonyl)-2-butanone. This process involves a reduction and selective oxidation to achieve high enantiomeric purity (Sugai, Ohtsuka, & Ohta, 1996).
Synthesis of Acetylenic Compounds : In the synthesis of acetylenic compounds, 2-Butynyl phenyl sulfone and cyclic ketones are treated with sodium hydride to produce 1-phenylsulfonyl-2-butanone derivatives. This study also explores the reaction mechanisms and the physical properties of the products (Yoshimoto, Ishida, & Kishida, 1971).
Piperidone Synthesis : Oximes react with 2,3-bis (phenylsulfonyl)-1,3-butadiene to produce isoxazolidines, which can then be converted into substituted 4-piperidones. This reaction demonstrates significant regio- and stereoselectivity (Norman, Gareau, & Padwa, 1991).
Fabrication of Optically Active Alcohols : Pichia farinosa-mediated reduction of sulfur-containing ketones, including 4-(phenylsulfonyl)-2-butanone, results in the production of optically active secondary alcohols. This process has been studied for its substrate specificity (Ohtsuka, Katoh, Sugai, & Ohta, 1997).
Indolizidine Synthesis : The dianion of 4-(phenylsulfonyl)butanoic acid (4-PSBA) is used to prepare pivotal intermediates for novel syntheses of indolizidines with varied alkyl substituents. This research demonstrates unique approaches to indolizidine synthesis (Kiddle, Green, & Thompson, 1995).
Synthesis of Carbocycles : Allenyl sulfones, including 4-(phenylsulfonyl)-4,5-hexadiene-1,1-dicarboxylate, are treated to form cyclopentene or cyclohexene derivatives. This method allows for the synthesis of carbocycles through endo-mode ring closure (Mukai, Ukon, & Kuroda, 2003).
Selective Hydrolysis of Esters : A study on the pH-dependent hydrolysis of methanesulfonate esters, including 4-{2-[(methylsulfonyl)oxy]ethyl}phenyl methanesulfonate, demonstrates the potential for selective removal of certain ester groups under specific pH conditions (Chan, Cox, & Sinclair, 2008).
Synthesis of Fluoropyrroles : Reactions of 2-aryl-1-fluorovinyl phenyl sulfones with isocyanoacetates lead to the synthesis of fluoropyrroles. This includes the study of different Michael addition products and their ratios depending on reaction conditions (Uno, Sakamoto, Tominaga, & Ono, 1994).
Mechanism of Action
Safety and Hazards
The safety data sheets (SDS) provide information about the potential hazards of a compound and the necessary precautions for handling, using, and storing it safely. The SDS for a similar compound, O-(3-chloro-2-propenyl)hydroxylamine, suggests that it should be handled with care, and appropriate safety measures should be taken while using it .
properties
IUPAC Name |
(Z)-4-(benzenesulfonyl)-N-[(E)-3-chloroprop-2-enoxy]butan-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c1-12(15-18-10-5-9-14)8-11-19(16,17)13-6-3-2-4-7-13/h2-7,9H,8,10-11H2,1H3/b9-5+,15-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUPXRHVJHUQRF-ASLBFJQJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC=CCl)CCS(=O)(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC/C=C/Cl)/CCS(=O)(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.